N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound featuring a benzothiazole ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzothiazole Ring: Starting with 2-ethylbenzenamine, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and an oxidizing agent.
Azetidine Ring Formation: The azetidine ring is synthesized via a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Coupling Reactions: The benzothiazole and azetidine intermediates are coupled using a carbonylation reaction to form the key intermediate.
Pyrimidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the benzothiazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the ethyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with hydrophobic pockets, while the azetidine and pyrimidine rings can form hydrogen bonds and other interactions with the target. This multi-faceted interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridine-4-amine
Uniqueness
N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzothiazole ring provides a unique hydrophobic interaction profile, while the azetidine ring offers rigidity and the pyrimidine ring allows for versatile functionalization.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-2-16-21-13-4-3-11(7-14(13)24-16)17(23)22-8-12(9-22)20-15-5-6-18-10-19-15/h3-7,10,12H,2,8-9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBSWIKAZMUWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.